F594-1001 vs. MDOLL-0229: Balanced Potency Across Orthogonal Assay Platforms
F594-1001 demonstrates consistent inhibitory activity across three orthogonal assay formats (AS, FP, FRET) with IC50 values of 8.5 μM, 68 μM, and 45 μM, respectively [1]. In contrast, the comparator MDOLL-0229 (Compound 27) reports a single IC50 of 2.1 μM in a specific assay context [2]. While MDOLL-0229 appears more potent in a single measurement, F594-1001 provides a multi-assay activity profile, offering a broader validation of target engagement and reducing the risk of assay-dependent artifacts during research.
| Evidence Dimension | Mac1-ADP-ribose binding inhibition potency (IC50) |
|---|---|
| Target Compound Data | 8.5 μM (AS assay), 68 μM (FP assay), 45 μM (FRET assay) |
| Comparator Or Baseline | MDOLL-0229: 2.1 μM (assay not fully specified in abstract) |
| Quantified Difference | Varies by assay: MDOLL-0229 is ~4x more potent than F594-1001 in its reported single assay; however, F594-1001's multi-assay profile provides broader target engagement data. |
| Conditions | In vitro biochemical assays: Amplified Luminescent Proximity Homogeneous Assay (AS), Fluorescence Polarization (FP), Fluorescence Resonance Energy Transfer (FRET). |
Why This Matters
For researchers validating target engagement, F594-1001's consistent activity across three orthogonal assays provides a more robust and reliable data package than a single-assay measurement, reducing the chance of false positives due to assay interference.
- [1] MedChemExpress. F594-1001 | SARS-CoV-2 Mac1-ADP-ribose Inhibitor. Accessed April 2026. View Source
- [2] Wazir S, et al. Discovery of 2-Amide-3-methylester Thiophenes that Target SARS-CoV-2 Mac1 and Repress Coronavirus Replication. J Med Chem. 2024. View Source
